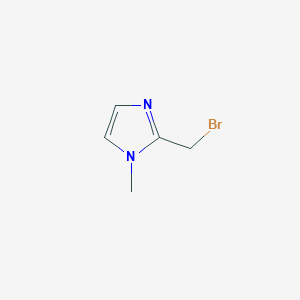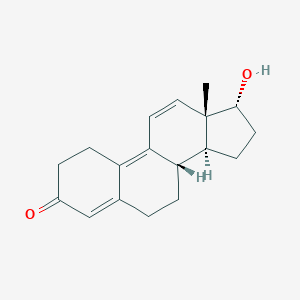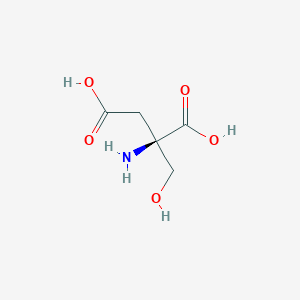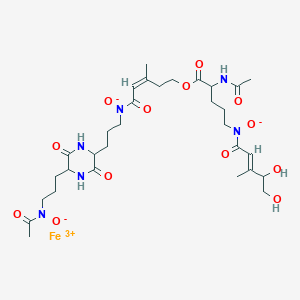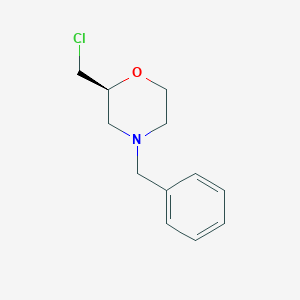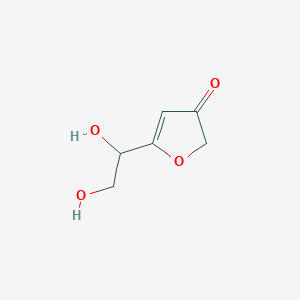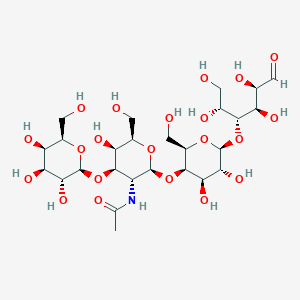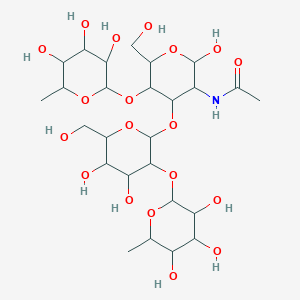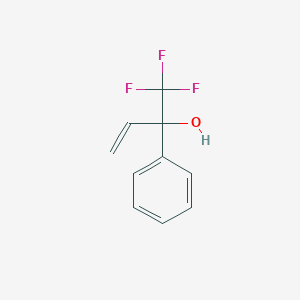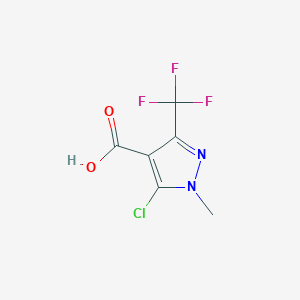
Lactodifucotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactodifucotetraose (LDFT) is a tetrasaccharide that is isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . LDFT is the most abundant fucosylated human milk oligosaccharide (HMO), and its concentration in human milk over the first year of lactation is approximately 0.43 g/L .
Molecular Structure Analysis
LDFT is made of five basic monosaccharides: D-glucose, D-galactose, N-acetylglucosamine (GlcNAc), L-fucose, and N-acetylneuraminic acid . Almost all HMO contain a lactose motif at the reducing end, which can be elongated by either (β1,3) or (β1,4) glycosidic bonds . The addition of L-fucose and N-acetyl neuraminic acid to these linear or branched chain oligosaccharides further gives rise to the diverse oligosaccharide structures observed in human milk .
Chemical Reactions Analysis
LDFT can be metabolized by immunomodulatory bacteria, promoting a healthy gut microbiome in infants . Of the purified human milk oligosaccharides tested, only LDFT significantly inhibited thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L .
Physical And Chemical Properties Analysis
LDFT is a complex nonnutritive sugar present in human milk . It has a molecular formula of C24H42O19 and a molecular weight of 634.6 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Identification in Human Milk
- Lactodifucotetraose, a minor trisaccharide, has been identified in human milk, especially from women of "nonsecretor" status. It is synthesized by a specific galactosyltransferase from UDP-Gal and lactose (Yamashita & Kobata, 1974).
2. Correlation with Blood Group Characteristics
- This oligosaccharide is also correlated with blood group characteristics, being found in the urine of human group O(H)-secretors and is identical with lactodifucotetraose. Its presence in pregnant and lactating women has been noted (Lundblad, 1968).
3. Fluctuations During Lactation
- In a study of 15 mothers, lactodifucotetraose levels in human milk showed substantial decrease until day 5 postpartum and then appeared to stabilize (Viverge et al., 1990).
4. Specificity for Terminally Monofucosylated H-reactive Sugars
- A study on winged bean agglutinin II revealed its specificity for terminally monofucosylated H-reactive sugars, including lactodifucotetraose (Acharya et al., 1990).
5. Microbial Production Potential
- Lactodifucotetraose has potential for microbial production, as demonstrated in a study involving Escherichia coli, highlighting its potential applications in bioactive compound development (Zhang et al., 2021).
6. Presence in Human Milk Metabolome
- Analysis of human milk metabolome identified lactodifucotetraose, indicating its potential role in infant or infant gut microbial development (Smilowitz et al., 2013).
7. Association with Maternal Glucose Metabolism
- Lactodifucotetraose was found to be associated with maternal glucose metabolism in overweight and obese pregnant women, suggesting a potential role in gestational diabetes mellitus (Jantscher-Krenn et al., 2019).
Safety And Hazards
Eigenschaften
CAS-Nummer |
20768-11-0 |
|---|---|
Produktname |
Lactodifucotetraose |
Molekularformel |
C24H42O19 |
Molekulargewicht |
634.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O19/c1-6-11(29)15(33)18(36)22(38-6)42-20(13(31)8(28)3-25)10(5-27)41-24-21(17(35)14(32)9(4-26)40-24)43-23-19(37)16(34)12(30)7(2)39-23/h5-26,28-37H,3-4H2,1-2H3/t6-,7-,8+,9+,10-,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
BRHHWBDLMUBZQQ-JZEMXWCPSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Andere CAS-Nummern |
20768-11-0 |
Physikalische Beschreibung |
Solid |
Synonyme |
Fucα1-2Galβ1-4(Fucα1-3)Glc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



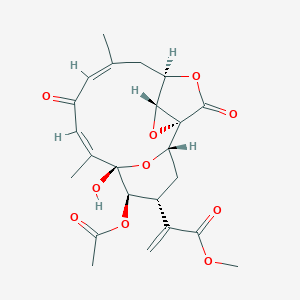
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
